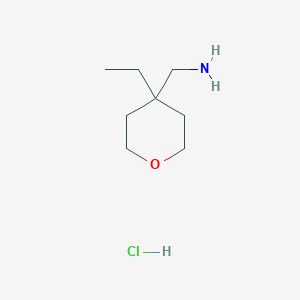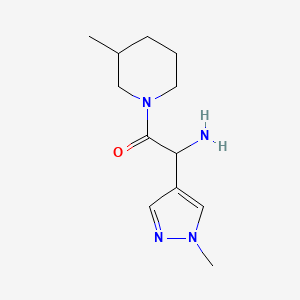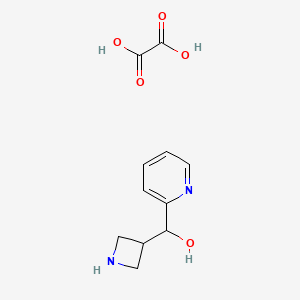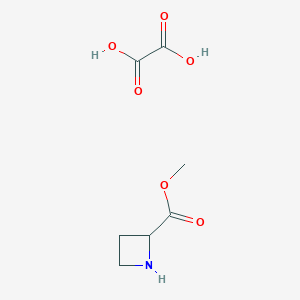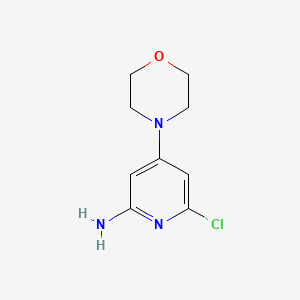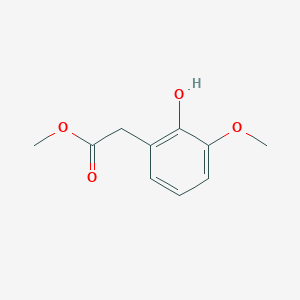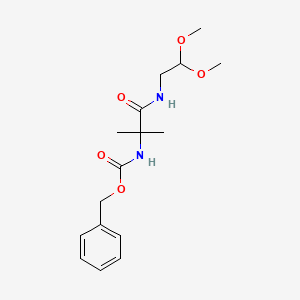![molecular formula C10H14ClNO2S B1381029 5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride CAS No. 1431966-78-7](/img/structure/B1381029.png)
5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride
Overview
Description
5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H13NO2S·HCl It is a derivative of thiophene, a sulfur-containing heterocycle, and features a pyrrolidine ring attached to the thiophene core via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Thiophene Core: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).
Introduction of the Pyrrolidine Group: The pyrrolidine ring is introduced through a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: NaH, K2CO3
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Thiophene-2-methanol derivatives
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Materials Science: The compound is explored for its potential in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its ability to mimic natural substrates.
Mechanism of Action
The mechanism of action of 5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with neurotransmitter receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- Pyrrolidine-2-carboxylic acid
- 5-(Methylthio)thiophene-2-carboxylic acid
Uniqueness
5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride is unique due to the combination of the thiophene and pyrrolidine rings, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for drug design and materials science applications .
Properties
IUPAC Name |
5-(pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.ClH/c12-10(13)9-4-3-8(14-9)7-11-5-1-2-6-11;/h3-4H,1-2,5-7H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUZLVOUPZFYJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(S2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester](/img/structure/B1380947.png)


